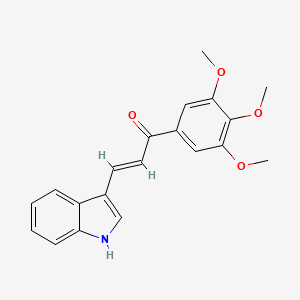

Paroxetine Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A serotonin uptake inhibitor that is effective in the treatment of depression.

Aplicaciones Científicas De Investigación

Brain Targeting and Nasal Delivery Systems : Research has explored the development of intranasal in-situ gelling sprays and nanoemulsions of Paroxetine Acetate for direct delivery to the brain. This approach aims to bypass the high hepatic first-pass effect associated with oral administration, potentially resulting in a quicker onset of action and higher concentrations reaching the target site, such as the brain (Thakkar, Vaghela, & Patel, 2021), (Pandey, Kumar, Gupta, Ali, & Baboota, 2016).

Modulation of Immune Response : Paroxetine has been found to differentially modulate the production of pro-inflammatory cytokines in mouse macrophages, suggesting its potential role in influencing the immune response. This finding is significant considering the emerging understanding of the role of serotonin in inflammation and its link with depression (Durairaj, Steury, & Parameswaran, 2015).

Therapeutic Drug Monitoring : The development of sensitive methods for determining Paroxetine levels in serum can optimize the treatment of depression. Such methods include high-performance liquid chromatography which is crucial for clinical and biochemical research as well as drug monitoring (Inoue et al., 2013).

Exploring New Synthesis Methods : Recent advances in the synthesis of Paroxetine, including efforts to prepare derivatives with specific substitution patterns, have been a significant area of research. This is especially relevant for medicinal chemists engaged in neuroscience research (Santos et al., 2020).

Electrochemical Detection : The development of sensitive electrochemical sensors for the trace determination of Paroxetine in biological and pharmaceutical media has been investigated. Such sensors, based on modified electrodes, offer rapid and sensitive methods for Paroxetine measurement, which is essential due to its widespread use and therapeutic effects (Oghli & Soleymanpour, 2020).

Propiedades

Número CAS |

72471-80-8 |

|---|---|

Nombre del producto |

Paroxetine Acetate |

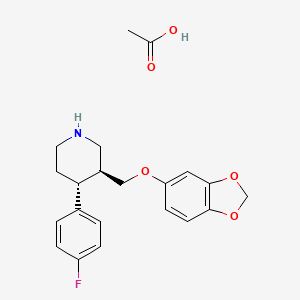

Fórmula molecular |

C21H24FNO5 |

Peso molecular |

389.4 g/mol |

Nombre IUPAC |

acetic acid;(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |

InChI |

InChI=1S/C19H20FNO3.C2H4O2/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-2(3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,3,4)/t14-,17-;/m0./s1 |

Clave InChI |

RQBJOWKBGCDPOS-RVXRQPKJSA-N |

SMILES isomérico |

CC(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

SMILES |

CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

SMILES canónico |

CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

Otros números CAS |

72471-80-8 |

Sinónimos |

Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(1S)-1-carboxyethoxy]iminoacetyl]amino]-3-[(1-ethylpyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240898.png)

![N'-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylidene]methanimidamide](/img/structure/B1240899.png)

![(3S,4R)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B1240904.png)

![(1S,2R)-N-methyl-1-[4-(2-phenylpropan-2-yl)phenoxy]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B1240905.png)

![(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane](/img/structure/B1240906.png)

![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)